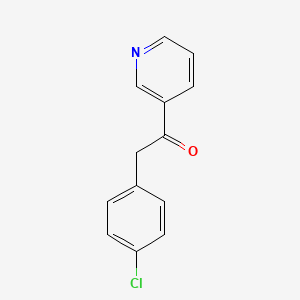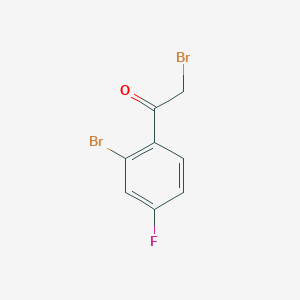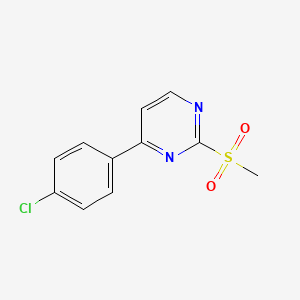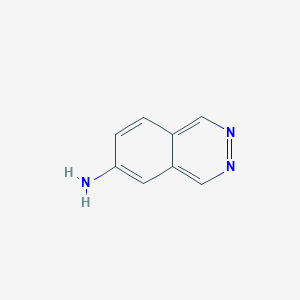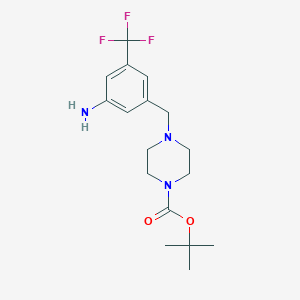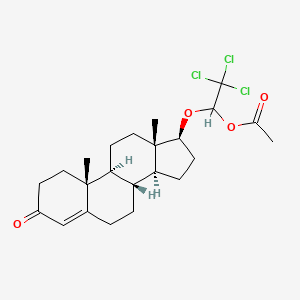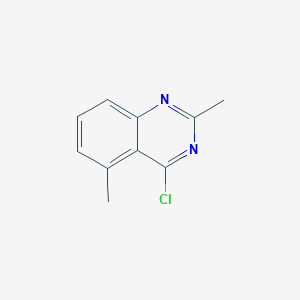
Fmoc-4-acetil-L-fenilalanina
Descripción general
Descripción
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid is a useful research compound. Its molecular formula is C26H23NO5 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones biomédicas
Fmoc-4-acetil-L-fenilalanina se utiliza en la creación de hidrogel autoportante basados en hexapéptidos catiónicos derivados de Fmoc . Estos hidrogel son materiales biocompatibles adecuados para aplicaciones biológicas, biomédicas y biotecnológicas, como la administración de fármacos y las herramientas de diagnóstico para la obtención de imágenes .
Ingeniería de tejidos
Los derivados de Fmoc de la serie K, en los que el grupo acetilo en el N-terminal se reemplaza por porciones aromáticas, como el grupo protector Fmoc o el hidrogelador Fmoc-FF, se han encontrado capaces de gelificar en solución acuosa . Entre ellos, el hidrogel Fmoc-K3, que es el más rígido, actúa como material potencial para la ingeniería de tejidos, apoyando completamente la adhesión, la supervivencia y la duplicación de las células .
Síntesis de péptidos
This compound se utiliza en la síntesis de péptidos. El grupo Fmoc es un grupo protector común que se utiliza en la síntesis de péptidos .
Síntesis química
Científicos con experiencia en todas las áreas de investigación, incluidas las ciencias de la vida, la ciencia de los materiales, la síntesis química, la cromatografía, el análisis y muchas otras, utilizan this compound .
Activación C-H
El derivado de fenilalanina se introdujo en colaboración con Yu y sus colaboradores en reflexión a una metodología informada en Activación C-H .
Investigación farmacéutica
This compound se utiliza en la investigación farmacéutica para el desarrollo de nuevos medicamentos .
Mecanismo De Acción
Target of Action
Fmoc-4-acetyl-L-phenylalanine, also known as Fmoc-L-4-Acetylphe, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . The compound’s antibacterial activity against Gram-negative bacteria is weaker due to its inability to cross the bacterial membrane .
Mode of Action
Fmoc-4-acetyl-L-phenylalanine interacts with its targets by permeating the bacterial membrane. In combination with other antibiotics like aztreonam (AZT), it can display antibacterial activity against both Gram-positive and Gram-negative bacteria . AZT increases the permeability of Fmoc-4-acetyl-L-phenylalanine through the bacterial membrane, leading to a synergistic effect and higher efficacy against bacteria like P. aeruginosa .
Biochemical Pathways
It is known that the compound has antimicrobial properties specific to gram-positive bacteria . It is also used in Fmoc-based solid-phase peptide synthesis .
Pharmacokinetics
Its use in peptide synthesis suggests that it may have significant bioavailability .
Result of Action
The primary result of Fmoc-4-acetyl-L-phenylalanine’s action is its antibacterial activity. It reduces the bacterial load both in vitro and in skin wound infections of mice . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels. At higher concentrations, it triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .
Action Environment
The action, efficacy, and stability of Fmoc-4-acetyl-L-phenylalanine can be influenced by various environmental factors. For instance, its antibacterial activity can be enhanced when combined with other antibiotics like AZT . Additionally, factors like pH and buffer ions can influence its self-assembly to gel formation .
Propiedades
IUPAC Name |
(2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDZWYAQYTGRJ-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




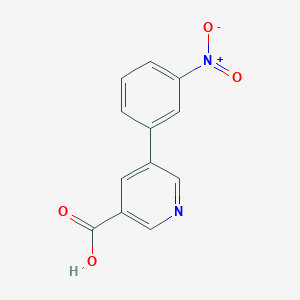
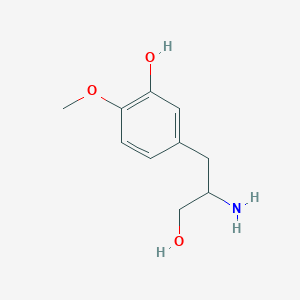


![5-Chloro-4,7-dimethylbenzo[B]thiophen-3(2H)-one](/img/structure/B1612255.png)
